molecular formula C10H17N3O2S B3021752 4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide CAS No. 77837-46-8

4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide

Cat. No. B3021752
CAS RN: 77837-46-8
M. Wt: 243.33 g/mol
InChI Key: HERALKCUSVEQOM-UHFFFAOYSA-N
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Description

4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide, also known by its IUPAC name as 4-amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide , is a chemical compound with the molecular formula C₁₀H₁₇N₃O₂S . It has a molecular weight of 243.33 g/mol . This compound is used in various research applications.


Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 86-88°C .
  • Storage Temperature : It is typically stored at room temperature (RT) .

Scientific Research Applications

Tautomeric Behavior in Bioorganics and Medicinal Chemistry

Sulfonamide derivatives, including 4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide, have been widely incorporated in bioorganics and medicinal chemistry studies. The molecular conformation or tautomeric forms of these molecules are directly related to their pharmaceutical and biological activities. Studies have utilized spectroscopic methods like infrared and nuclear magnetic resonance to identify different tautomeric forms of sulfonamide derivatives, which play a crucial role in their functionality in biological systems (Erturk, Gumus, Dikmen, & Alver, 2016).

Anticancer and Antioxidant Potential

Research into benzene sulfonamide derivatives has explored their potential use as anticancer agents. New sulfonamide drugs have been synthesized and characterized, showing potent anticancer effects against specific cell lines, such as MCF-7 breast carcinoma cells. These studies also involve molecular docking studies to analyze the binding energy and interactions of these compounds with cancer cells, indicating their potential utility in cancer treatment (Mohamed et al., 2022).

Synthesis of Reactive Dyes with Anti-bacterial and Insect-Repellent Properties

Sulfonamides have been used to design and synthesize azo reactive dyes with simultaneous insect-repellent and anti-bacterial properties. This innovative approach combines the anti-bacterial activities of sulfonamides with the insect-repellent property of other compounds, leading to the development of dyes with multifunctional applications (Mokhtari, Shams‐Nateri, & Ferdosi, 2014).

Applications in Crystallography and Molecular Interactions

Sulfonamides, including 4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide, are also a subject of study in crystallography and molecular interactions. Research has been conducted on the crystal structures of various sulfonamides, analyzing their sublimation, solubility, solvation, and distribution. These studies help understand the molecular interactions in crystals and solutions, which is vital for designing drugs and other chemical compounds (Perlovich et al., 2008).

Schiff Base Synthesis and Characterization

4-Amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide has been used in the synthesis of Schiff bases, a class of organic compounds with wide applications. These compounds have been characterized using various spectroscopic techniques, and their molecular structures have been established through crystallographic methods. This research contributes to the understanding of the chemical and physical properties of Schiff bases derived from sulfonamides (Subashini et al., 2009).

Safety And Hazards

  • Hazard Statements : The compound poses certain hazards, including H302 (harmful if swallowed) , H315 (causes skin irritation) , H319 (causes serious eye irritation) , and H335 (may cause respiratory irritation) .
  • MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-13(2)8-7-12-16(14,15)10-5-3-9(11)4-6-10/h3-6,12H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERALKCUSVEQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNS(=O)(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162632
Record name Sulfanilamide, N(sup 1)-(2-(dimethylamino)ethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide

CAS RN

77837-46-8, 14417-12-0
Record name 4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77837-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfanilamide, N(sup 1)-(2-(dimethylamino)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014417120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfanilamide, N(sup 1)-(2-(dimethylamino)ethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.26 g sulphanilic acid fluoride and 16.5 ml of N,N-dimethyl-ethylenediamine are stirred for 4 hours at 100° C., then dissolved in ethyl acetate and extracted three times with saline solution. The residue obtained by evaporation of the organic phase is crystallised from diethyl ether and dried at 60° C.
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JR Xavier, B Ramesh - Materials Science and Engineering: B, 2023 - Elsevier
The inorganic nanofiller tantalum carbide (TaC) was modified with 4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide (AEABS) and the resultant AEABS/TaC was …

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